Benzoguanamine
Overview
Description
Benzoguanamine is an organic compound with the chemical formula (CNH2)2(CC6H5)N3 . It is related to melamine but with one amino group replaced by phenyl . Benzoguanamine is used in the manufacturing of melamine resins .
Synthesis Analysis
Benzoguanamine is prepared by condensation of cyanoguanidine with benzonitrile . A method of determining the composition of the reaction mixture during the synthesis of benzoguanamine-formaldehyde resins using the 1H and 13C NMR spectra has been developed .
Molecular Structure Analysis
The optimized geometry and vibrational wave numbers of the normal modes of Benzoguanamine have been investigated using Gaussian’09 at B1B95/6-31G (d) level .
Chemical Reactions Analysis
Benzoguanamine is used in the manufacturing of melamine resins . Unlike melamine, benzoguanamine is not a crosslinker .
Physical And Chemical Properties Analysis
Benzoguanamine is a white solid with a density of 1.42 g cm−3 . Its melting point is 227–228 °C . The molar mass of Benzoguanamine is 187.206 g·mol−1 .
Scientific Research Applications
Manufacturing of Melamine Resins
- Application Summary : Benzoguanamine is used in the manufacturing of melamine resins . Unlike melamine, benzoguanamine is not a crosslinker .
- Methods of Application : The compound is prepared by condensation of cyanoguanidine with benzonitrile .
Synthesis of 1,8-dioxo-decahydroacridine Derivatives
- Application Summary : N-propyl-benzoguanamine-SO3H-stabilized magnetic nanoparticles were prepared as a new heterogeneous acid catalyst for the synthesis of derivatives of 1,8-dioxo-decahydroacridine .
- Methods of Application : The new catalyst is used for the synthesis of derivatives of 1,8-dioxo-decahydroacridine in one-stage via four-partial condensation reactions between aromatic aldehydes, dimedone and ammonium acetate or aniline with high yield and short reaction times . The structure of the nanoparticles is assessed via Fourier transform infrared spectroscopy (IR), field emission scanning electron microscopy (FE-SEM), transmission electron microscope (TEM), energy-dispersive X-ray analysis (EDXA), X-ray diffraction (XRD), thermogravimetry analysis (TGA), vibrating sample magnetometry (VSM), atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) .
- Results or Outcomes : The results show that the size of the synthesized magnetic nanoparticles is about 25 nm . The heterogeneous catalyst can be easily recovered by an external magnet and can be reused several times without a significant loss of catalytic activity .
Synthesis of Heterocyclic Base-Chromium (III) Complexes
- Application Summary : Benzoguanamine is used in the mechanochemical synthesis of heterocyclic base-chromium (III) complexes .
- Methods of Application : The heterocyclic compound is ground with metal (III) carbonates to create the appropriate complexes of Cr . The produced chemical is characterized using elemental, melting/decomposition temperature estimation, conductivity and infrared spectroscopy tests .
- Results or Outcomes : The ligand’s infrared spectroscopic investigation reveals peaks at 1674cm-1, which demonstrate the existence of azomethane in guanine, and 1592cm-1, which confirm the presence of azomethane in benzoguanamine . The breakdown temperature of the Cr complex over 3600C indicates that the complex is extremely stable .
Synthesis of Benzimidazoles
- Application Summary : A Benzoguanamine-based Nickel Complex is used as a capable nano-catalyst for the synthesis of Benzimidazoles .
Synthesis of Guanine
- Application Summary : Benzoguanamine is used in the solvent-free synthesis of Guanine .
- Methods of Application : The heterocyclic compound is ground with metal (III) carbonates to create the appropriate complexes of Cr . The produced chemical is characterized using elemental, melting/decomposition temperature estimation, conductivity and infrared spectroscopy tests .
- Results or Outcomes : The ligand’s infrared spectroscopic investigation reveals peaks at 1674cm-1, which demonstrate the existence of azomethane in guanine . The breakdown temperature of the Cr complex over 3600C indicates that the complex is extremely stable .
Synthesis of Benzimidazoles
Safety And Hazards
Future Directions
The current outlook for the Benzoguanamine Market is positive and is expected to experience significant growth in the coming years . The increasing demand for melamine resin-based products, particularly from the electronics and construction sectors, is driving the market growth . Moreover, the market is also witnessing significant investments in research and development activities to improve the properties and applications of benzoguanamine .
properties
IUPAC Name |
6-phenyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87719-75-3 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87719-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020142 | |
Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000012 [mmHg] | |
Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Mechanism of Action |
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/ | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
6-Phenyl-1,3,5-triazine-2,4-diamine | |
Color/Form |
CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |
CAS RN |
91-76-9 | |
Record name | Benzoguanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Record name | Benzoguanamine | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |
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Record name | BENZOGUANAMINE | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Melting Point |
227-228 °C, 228 °C | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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